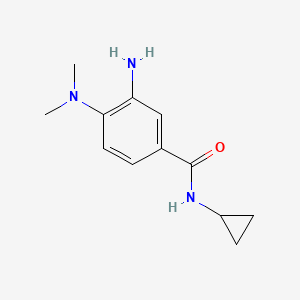

3-amino-N-cyclopropyl-4-(dimethylamino)benzamide

Descripción

Propiedades

IUPAC Name |

3-amino-N-cyclopropyl-4-(dimethylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-15(2)11-6-3-8(7-10(11)13)12(16)14-9-4-5-9/h3,6-7,9H,4-5,13H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTXMMCHSABEIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)NC2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-cyclopropyl-4-(dimethylamino)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-(dimethylamino)benzoic acid with a suitable amine, such as cyclopropylamine, under appropriate reaction conditions.

Introduction of the Amino Group: The amino group is introduced through a nitration reaction followed by reduction. The nitration of the benzamide core yields a nitro compound, which is subsequently reduced to the corresponding amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-amino-N-cyclopropyl-4-(dimethylamino)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can lead to a variety of substituted benzamide derivatives.

Aplicaciones Científicas De Investigación

Antimalarial Activity

Recent studies have identified cyclopropyl carboxamides, including derivatives of 3-amino-N-cyclopropyl-4-(dimethylamino)benzamide, as promising candidates for antimalarial drug development. In a screening of a large library of compounds, specific cyclopropyl carboxamides demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The structure-activity relationship (SAR) analysis revealed that modifications to the cyclopropyl group significantly influenced potency, with certain substitutions leading to enhanced efficacy. For example, removal of the cyclopropyl group drastically reduced activity (EC50 > 10 μM), indicating its critical role in maintaining biological activity .

Antiviral Applications

The compound has also shown potential as an inhibitor of viral entry mechanisms. Research on 4-(aminomethyl)benzamide derivatives has indicated that modifications similar to those found in this compound can yield effective inhibitors against Ebola and Marburg viruses. These compounds exhibited low EC50 values (< 10 μM), suggesting strong antiviral activity. The structural optimization focused on enhancing metabolic stability and reducing off-target effects, which are crucial for therapeutic development against filoviruses .

Anticancer Properties

The anticancer potential of this compound derivatives has been explored through various studies. Compounds in this class have demonstrated inhibitory effects on key signaling pathways involved in cancer cell proliferation. Specifically, some derivatives have shown significant activity against receptor tyrosine kinases (RTKs), which are often overexpressed in tumors. For instance, certain analogs exhibited over 90% inhibition against epidermal growth factor receptor (EGFR), a critical target in cancer therapy .

Structural Optimization and Mechanistic Insights

To further enhance the therapeutic profile of this compound, researchers have conducted extensive SAR studies. These investigations have provided insights into how specific modifications can improve potency and selectivity. For example, altering substituents on the benzamide moiety has been shown to affect binding affinity and cellular uptake, which are vital for drug efficacy .

Case Studies and Findings

- Antimalarial Case Study : A study involving the evaluation of various cyclopropyl carboxamide derivatives highlighted that compounds retaining the cyclopropyl group exhibited EC50 values around 0.14 μM against P. falciparum, demonstrating their potential as lead candidates for antimalarial therapy .

- Antiviral Case Study : In a series of tests against Ebola virus pseudoviruses, a derivative of this compound showed promising results with an EC50 < 10 μM, indicating its potential as a therapeutic agent for viral infections .

- Anticancer Case Study : A recent investigation into the inhibitory effects of benzamide derivatives on EGFR revealed that specific modifications led to enhanced activity, with some compounds achieving over 90% inhibition at low concentrations .

Mecanismo De Acción

The mechanism of action of 3-amino-N-cyclopropyl-4-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and pharmacological differences between 3-amino-N-cyclopropyl-4-(dimethylamino)benzamide and analogous benzamide derivatives:

Key Observations

Structural Diversity and Bioactivity: The cyclopropyl group in the target compound and Compound 3a may enhance metabolic stability compared to linear alkyl chains (e.g., ML324’s propyl group) . Electron-donating groups (e.g., 4-dimethylamino in the target compound vs. 4-methoxy in Compound 3a) influence electronic properties and binding affinity. ML324’s 8-hydroxyquinolin moiety enhances metal chelation, critical for its enzyme inhibition .

Synthesis and Physicochemical Properties: Compound 3a’s synthesis yield (55%) and melting point (177–179°C) provide benchmarks for evaluating the target compound’s manufacturability.

Discussion of Structural-Activity Relationships (SAR)

- Amino Substituents: The 3-amino group in the target compound may enhance hydrogen bonding with biological targets compared to ML324’s 3-(dimethylamino)propyl chain, which prioritizes lipophilicity .

- Ring Systems : Cyclopropane’s strain energy could confer conformational rigidity, improving selectivity over flexible cyclohexyl analogs .

- Halogenation: The dichloro-substituted benzamide lacks reported activity, suggesting that electron-withdrawing groups may be less favorable for JMJD2 or viral targets compared to electron-donating dimethylamino groups .

Actividad Biológica

3-Amino-N-cyclopropyl-4-(dimethylamino)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, an amine, and a dimethylamino group attached to a benzamide backbone. This unique structure may confer specific interactions with biological targets, making it a candidate for various therapeutic applications.

The mechanisms by which this compound exerts its biological effects are not fully characterized in the literature. However, similar compounds have demonstrated various modes of action, including:

- Receptor Modulation : Compounds with a cyclopropyl moiety often act as positive allosteric modulators (PAMs) for certain receptors, enhancing their activity without directly activating them. For instance, cyclopropyl derivatives have shown promise in modulating metabotropic glutamate receptor 5 (mGluR5) activity .

- Enzyme Inhibition : The benzamide structure may allow for interaction with enzymes involved in critical biochemical pathways, potentially inhibiting their activity. This is observed in related compounds that target viral entry mechanisms .

In Vitro Studies

Research indicates that derivatives of benzamide compounds exhibit significant biological activities. For example, studies have shown that cyclopropyl-containing compounds can inhibit nitric oxide production in microglial cells, suggesting anti-inflammatory properties .

A comparative analysis of similar compounds revealed varying potencies and toxicities:

| Compound | Potency (μM) | Toxicity Threshold (μM) |

|---|---|---|

| 3a | 30 | 1000 |

| 1d | 10 | 300 |

| 2b | 20 | 1000 |

This table illustrates that while some compounds maintain low toxicity at high concentrations, others exhibit significant cytotoxicity at lower doses.

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of cyclopropyl derivatives in models of traumatic brain injury (TBI). Compounds demonstrated the ability to reduce inflammation and promote cell survival in BV2 microglial cells .

- Antiviral Activity : Research on related benzamide derivatives targeting Ebola virus entry showed promising results, indicating that structural modifications can enhance efficacy against viral pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-N-cyclopropyl-4-(dimethylamino)benzamide, and how do reaction conditions influence yield and purity?

- Answer: The compound can be synthesized via amide coupling between a cyclopropylamine derivative and a substituted benzoyl chloride. A typical method involves reacting 4-(dimethylamino)-3-nitrobenzoyl chloride with cyclopropylamine under basic conditions (e.g., triethylamine in dichloromethane), followed by nitro-group reduction using catalytic hydrogenation or sodium dithionite . Yield optimization requires controlled stoichiometry, inert atmospheres, and purification via column chromatography. Impurities often arise from incomplete nitro reduction or cyclopropane ring opening; monitoring via TLC or HPLC is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Answer: Key techniques include:

- 1H/13C NMR : Aromatic protons appear as multiplets (δ 6.5–7.5 ppm), dimethylamino groups as singlets (δ 2.8–3.2 ppm), and cyclopropyl protons as distinct multiplets (δ 1.0–1.5 ppm) .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) confirm the benzamide backbone .

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z ~245.2 (C₁₂H₁₇N₃O⁺) validate the structure .

Q. What preliminary biological activities have been reported for this compound, and which assays are recommended for initial screening?

- Answer: Similar benzamides exhibit enzyme inhibition (e.g., kinases, HDACs) and antimicrobial activity. Recommended assays:

- Kinase Inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR, CDK2) .

- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How does the substitution pattern (cyclopropyl, dimethylamino) influence the compound’s bioavailability and metabolic stability?

- Answer: The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, while the dimethylamino group improves solubility via protonation at physiological pH. Computational modeling (e.g., SwissADME) predicts moderate LogP (~2.5) and high intestinal absorption. In vitro liver microsomal assays (human/rat) are recommended to assess phase I/II metabolism .

Q. What strategies can resolve contradictions in reported biological activities, such as conflicting IC₅₀ values across studies?

- Answer: Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or compound purity. Mitigation strategies:

- Standardized Protocols : Use commercially validated kits (e.g., Promega KinaseGlo®) .

- Orthogonal Assays : Confirm enzyme inhibition with ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) .

- Batch Consistency : Ensure ≥95% purity via HPLC and characterize by elemental analysis .

Q. What computational approaches are suitable for predicting target interactions and guiding SAR studies?

- Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses with kinase ATP-binding pockets .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability .

- QSAR Models : Train on benzamide datasets to prioritize substituents (e.g., halogen vs. methyl groups) .

Q. How can researchers design experiments to probe the role of the cyclopropyl group in target selectivity?

- Answer:

- Analog Synthesis : Replace cyclopropyl with cyclohexyl/tert-butyl groups and compare inhibition profiles .

- Crystallography : Co-crystallize analogs with target proteins (e.g., PDB deposition) to identify steric/electronic effects .

- Free Energy Calculations : Use MM/GBSA to quantify cyclopropyl contribution to binding energy .

Methodological Considerations

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

- Answer: Low plasma concentrations require sensitive LC-MS/MS methods. Challenges include:

- Matrix Effects : Use deuterated internal standards (e.g., d₃-dimethylamino analog) .

- Chromatographic Separation : C18 columns with 0.1% formic acid in acetonitrile/water gradients improve resolution .

Q. Which in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Answer:

- Rodent Models : Sprague-Dawley rats for IV/PO pharmacokinetics (AUC, Cₘₐₓ, t₁/₂) .

- Toxicology : 14-day repeat-dose studies (OECD 407) with histopathology and serum biochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.